molecular formula C12H7F3N2 B11074921 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole

7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole

Cat. No.: B11074921
M. Wt: 236.19 g/mol
InChI Key: STVAPRHHVMZKKF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole. This reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid is used as the nitrating agent.

    Bromination: Bromine is employed for bromination reactions.

Major Products:

    Nitration: The major product is the nitro derivative of this compound.

    Bromination: The major product is the bromo derivative of the compound.

Scientific Research Applications

7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development, offering advantages over similar compounds in terms of bioavailability and efficacy .

Properties

Molecular Formula

C12H7F3N2

Molecular Weight

236.19 g/mol

IUPAC Name

7-(trifluoromethyl)pyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)8-4-5-10-9(7-8)16-11-3-1-2-6-17(10)11/h1-7H

InChI Key

STVAPRHHVMZKKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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